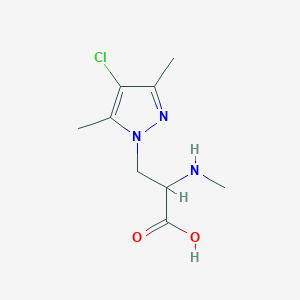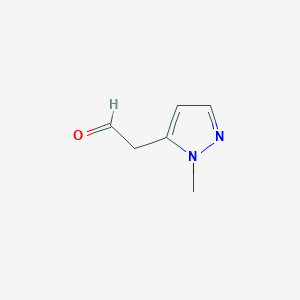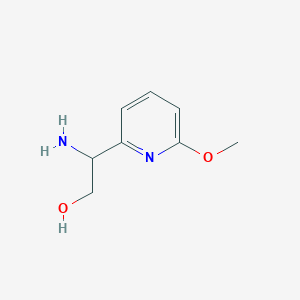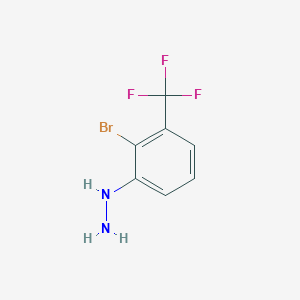![molecular formula C9H13NOSi B13558448 5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole](/img/structure/B13558448.png)
5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a 1,2-oxazole ring substituted with a methyl group at the 5-position and a trimethylsilyl-ethynyl group at the 4-position. The presence of the trimethylsilyl group enhances its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole can be achieved through several methods. One common approach involves the Sonogashira coupling reaction, where 4-bromobenzaldehyde reacts with ethynyltrimethylsilane in the presence of a palladium catalyst and a base such as triethylamine . The reaction is typically carried out under an inert atmosphere, such as argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxazole ring or the ethynyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the trimethylsilyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole has several applications in scientific research:
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mécanisme D'action
The mechanism by which 5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole exerts its effects depends on its specific application. In chemical reactions, the trimethylsilyl group can stabilize reactive intermediates, facilitating various transformations. In biological systems, the compound’s derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethynyltrimethylsilane: A simpler compound with similar reactivity, used in cross-coupling reactions.
2-(Trimethylsilyl)ethynyl aniline: Another compound featuring a trimethylsilyl-ethynyl group, used in the synthesis of quinolines and other heterocycles.
4-(Trimethylsilyl)ethynyl benzaldehyde: Used as an intermediate in organic synthesis, similar to 5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole.
Uniqueness
This compound is unique due to the presence of both a 1,2-oxazole ring and a trimethylsilyl-ethynyl group. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical and biological applications.
Propriétés
Formule moléculaire |
C9H13NOSi |
|---|---|
Poids moléculaire |
179.29 g/mol |
Nom IUPAC |
trimethyl-[2-(5-methyl-1,2-oxazol-4-yl)ethynyl]silane |
InChI |
InChI=1S/C9H13NOSi/c1-8-9(7-10-11-8)5-6-12(2,3)4/h7H,1-4H3 |
Clé InChI |
CBRUUGAFJIEVDS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NO1)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




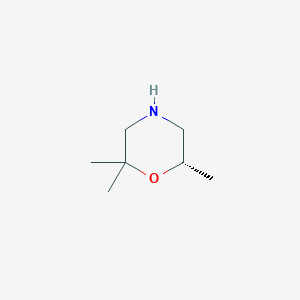
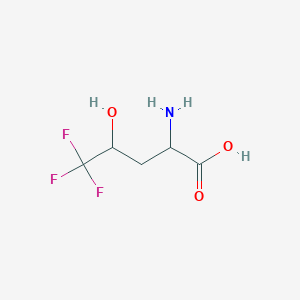
![Rac-(1r,5r,6r)-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B13558380.png)




